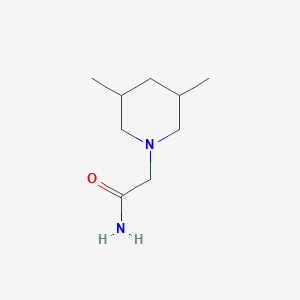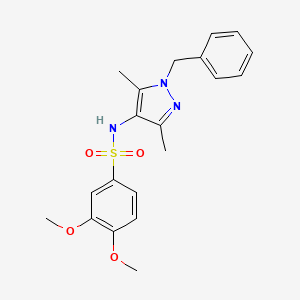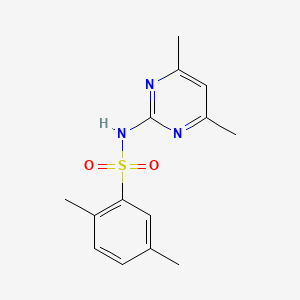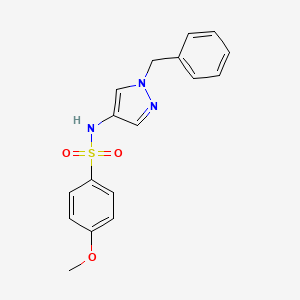![molecular formula C11H7ClF3NO3S2 B7518102 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is responsible for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide targets the BTK pathway, which is a crucial signaling pathway in B-cell malignancies. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its antigen. BTK then activates downstream signaling pathways, leading to the survival and proliferation of malignant B-cells. This compound inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor activity, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is its specificity for the BTK pathway, which reduces the risk of off-target effects. Another advantage is its potency, which allows for lower doses to be used in preclinical studies. However, one limitation of this compound is its poor solubility, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. One direction is the development of more potent and soluble analogs of this compound. Another direction is the investigation of the combination of this compound with other targeted therapies, such as PI3K inhibitors, to enhance its anti-tumor activity. Additionally, the potential of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis, should be explored.
Méthodes De Synthèse
The synthesis method of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-trifluoromethoxyphenylboronic acid, which is then coupled with 5-chlorothiophene-2-sulfonyl chloride to form the intermediate compound. The intermediate compound is then subjected to a Suzuki coupling reaction with 2,3-dihydro-1H-inden-5-yl boronic acid to form the final product, this compound.
Applications De Recherche Scientifique
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, and the results have shown promising anti-tumor activity. In a study published in Cancer Research, this compound was shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in CLL and NHL cells. Another study published in Blood Cancer Journal demonstrated that this compound had potent anti-tumor activity in both in vitro and in vivo models of NHL.
Propriétés
IUPAC Name |
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-9-5-6-10(20-9)21(17,18)16-7-1-3-8(4-2-7)19-11(13,14)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHMJKGQDLTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)








![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)

